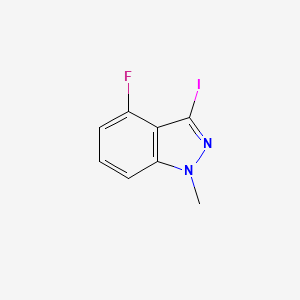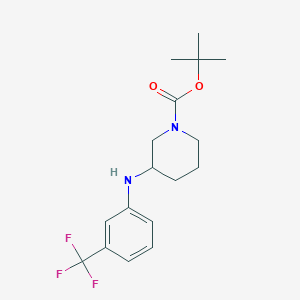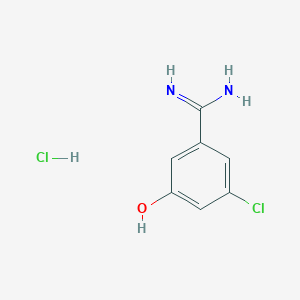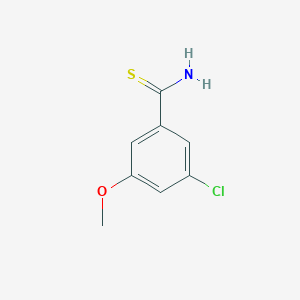![molecular formula C16H26Cl2N2 B1395017 2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1220018-28-9](/img/structure/B1395017.png)
2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride
説明
2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride, commonly referred to as 2-Piperidinoethanol, is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two different configurations, and is often used as a substrate in enzymatic assays. This compound has been used in studies involving the metabolism of drugs, in enzyme kinetics, and in studies of the mechanism of action of drugs.
科学的研究の応用
Antimicrobial Activity
- Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines, a class that includes the compound , have been synthesized and shown to exhibit promising antimicrobial activities against various pathogenic strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Zaki et al., 2019).
Pharmacological Evaluation
- Tetrahydroisoquinoline derivatives have been evaluated as potential selective estrogen receptor modulators (SERMs), which could be useful in the treatment of breast cancer. This research highlights the potential of these compounds in developing diagnostic agents for biomedical imaging techniques like positron emission tomography (PET) (Gao et al., 2008).
- Additionally, 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines and related analogues have been investigated as specific bradycardic agents with inhibitory activity on the If current channel, suggesting their application in treating cardiovascular conditions (Kubota et al., 2003).
Antihypertensive Agents
- Piperidine derivatives with a quinazoline ring system, related structurally to tetrahydroisoquinoline, have been explored for their potential as antihypertensive agents. This indicates the versatility of tetrahydroisoquinoline derivatives in cardiovascular drug research (Takai et al., 1986).
Anticonvulsant Properties
- N-substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their anticonvulsant properties, with some derivatives demonstrating promising activity comparable to existing anticonvulsant agents. This suggests a potential application in developing new treatments for seizure disorders (Gitto et al., 2006).
Sigma Receptor Ligands
- Conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine, including tetrahydroisoquinoline classes, have been synthesized and evaluated for their affinity to sigma receptors. This research contributes to the understanding of sigma receptor pharmacology, which is relevant in various neurological and psychiatric disorders (de Costa et al., 1992).
特性
IUPAC Name |
2-(2-piperidin-4-ylethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-4-16-13-18(12-8-15(16)3-1)11-7-14-5-9-17-10-6-14;;/h1-4,14,17H,5-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHUKMVJZWHNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394935.png)
![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)
![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)



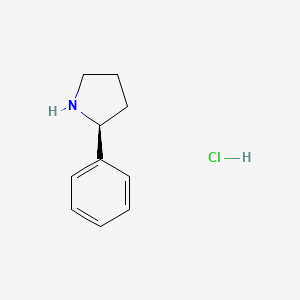

![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)
![5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394950.png)
